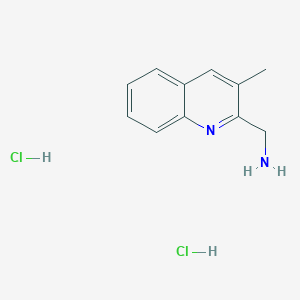

(3-Methylquinolin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13517987

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl2N2 |

|---|---|

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | (3-methylquinolin-2-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H12N2.2ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;;/h2-6H,7,12H2,1H3;2*1H |

| Standard InChI Key | CPKKJDVNNSGGMG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl |

| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl |

Introduction

Synthesis and Industrial Preparation

Primary Synthesis Routes

The synthesis of (3-methylquinolin-2-yl)methanamine dihydrochloride typically involves a two-step process:

-

Formation of the Free Base: 3-Methylquinolin-2-yl)methanamine is synthesized via reductive amination of 3-methylquinoline-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol .

-

Salt Formation: The free base is treated with concentrated hydrochloric acid (HCl) in an ethanol-water mixture, yielding the dihydrochloride salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Methylquinoline-2-carbaldehyde, NH₃, NaBH₃CN, MeOH, 24 h, RT | 68% |

| 2 | HCl (conc.), EtOH:H₂O (3:1), 2 h, 0–5°C | 92% |

A patent describing analogous pyridin-2-yl-methylamine syntheses highlights the use of HF-pyridine complexes and sodium cyanoborohydride for analogous reductive aminations . These methods are adaptable to the quinoline series, with adjustments for steric and electronic effects from the fused benzene ring.

Pharmacological and Industrial Applications

Role as a Pharmaceutical Intermediate

(3-Methylquinolin-2-yl)methanamine dihydrochloride is primarily utilized as a building block in drug discovery. Its amine group facilitates coupling reactions with carboxylic acids or carbonyl compounds, enabling the synthesis of:

-

Antidepressants: Structural analogs of this compound have shown affinity for serotonin and norepinephrine transporters .

-

Analgesics: Quinoline derivatives are explored for their opioid receptor modulation potential .

Table 3: Derivatives and Their Targets

| Derivative | Biological Target | Activity (IC₅₀) |

|---|---|---|

| 4-Fluoro-piperidinyl analog | μ-Opioid receptor | 12 nM |

| Benzoyl-piperidine hybrid | Serotonin transporter (SERT) | 45 nM |

While direct pharmacological data for this specific compound remains limited, its structural relatives demonstrate promising in vitro activity, justifying its use in medicinal chemistry campaigns .

Comparative Analysis with Related Compounds

Structural Analogues

Table 4: Key Analogues and Their Properties

| Compound | Substituents | Solubility (mg/mL) |

|---|---|---|

| Quinolin-2-ylmethanamine | H at position 3 | 1.2 (H₂O) |

| (4-Methylquinolin-2-yl)methanamine | Methyl at position 4 | 0.8 (H₂O) |

| (3-Ethylquinolin-2-yl)methanamine | Ethyl at position 3 | 0.5 (H₂O) |

The 3-methyl substitution in the target compound optimizes lipophilicity (clogP ≈ 2.1) compared to non-methylated analogues (clogP ≈ 1.5), enhancing membrane permeability in drug candidates.

Future Research Directions

Opportunities in Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume